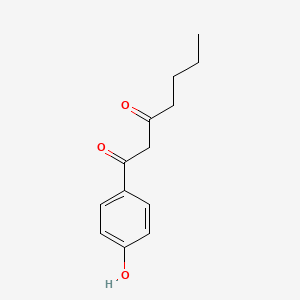

1-(4-Hydroxyphenyl)heptane-1,3-dione

描述

1-(4-Hydroxyphenyl)heptane-1,3-dione (C₁₃H₁₆O₃, molecular weight 220.26 g/mol) is a β-diketone derivative featuring a hydroxyphenyl substituent at the 1-position and a seven-carbon aliphatic chain (heptane backbone) . Key physicochemical properties include a polar surface area (PSA) of 54.37 Ų and a calculated LogP of 2.72, indicating moderate lipophilicity .

属性

CAS 编号 |

1137261-89-2 |

|---|---|

分子式 |

C13H16O3 |

分子量 |

220.26 g/mol |

IUPAC 名称 |

1-(4-hydroxyphenyl)heptane-1,3-dione |

InChI |

InChI=1S/C13H16O3/c1-2-3-4-12(15)9-13(16)10-5-7-11(14)8-6-10/h5-8,14H,2-4,9H2,1H3 |

InChI 键 |

MHYVQMDOLKHZHY-UHFFFAOYSA-N |

规范 SMILES |

CCCCC(=O)CC(=O)C1=CC=C(C=C1)O |

产品来源 |

United States |

准备方法

Condensation of 4-Hydroxybenzaldehyde with Heptane-1,3-dione

The most commonly reported synthetic route involves the base-catalyzed condensation of 4-hydroxybenzaldehyde with heptane-1,3-dione. This reaction typically proceeds via an aldol-type condensation under controlled conditions:

- Reagents: 4-hydroxybenzaldehyde and heptane-1,3-dione

- Catalyst: Sodium hydroxide or other suitable bases

- Solvent: Ethanol or other polar organic solvents

- Conditions: Stirring at ambient or slightly elevated temperatures

- Workup: Isolation by crystallization or solvent extraction

This method yields this compound with good purity and moderate to high yield. The reaction mechanism involves nucleophilic attack of the enolate ion of heptane-1,3-dione on the aldehyde carbonyl, followed by dehydration to form the conjugated diketone system.

Industrial-Scale Synthesis and Process Optimization

Industrial production adapts the above synthetic route with modifications to improve yield, purity, and cost-effectiveness:

- Batch or Continuous Processing: Both batch and continuous flow reactors are employed to scale up production.

- Solvent and Reagent Optimization: Use of acetic acid as a catalyst and careful temperature control to avoid side reactions.

- Purification: Recrystallization and chromatographic techniques ensure high purity of the final product.

- Environmental Considerations: Processes are optimized to minimize hazardous solvents and reagents, e.g., avoiding halogenated solvents and reducing waste.

Specific Patent-Documented Preparation Protocol

A patent document (EP2388256A1) describes a detailed process involving the formation of 1-(4-hydroxyphenyl)-1,3-heptandione via controlled slurry formation and temperature management:

- Dissolve 1-(4-hydroxyphenyl)-1,3-heptandione (697 g) in acetic acid (2532 g).

- Add O-(4-nitrophenyl)hydroxylamine portionwise at ~20°C.

- Heat the mixture to 115°C for 3 hours.

- Cool and add water at 70–80°C, adjust temperature to 60°C, seed crystals.

- Cool slurry to 4°C, filter, wash with aqueous acetic acid and water.

- Dry under reduced pressure at 70°C to yield the product with 65% to 88% yield depending on intermediate steps.

This method emphasizes precise temperature control, seeding for crystallization, and solvent washing to maximize yield and purity.

Data Table Summarizing Preparation Methods

化学反应分析

Types of Reactions

1-(4-Hydroxyphenyl)heptane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The keto groups can be reduced to alcohols.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

Reduction: Formation of 1-(4-hydroxyphenyl)heptane-1,3-diol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

作用机制

The mechanism of action of 1-(4-Hydroxyphenyl)heptane-1,3-dione involves its interaction with specific molecular targets. For instance, its potential anti-COVID activity is attributed to its ability to bind to the receptor binding domain of the SARS-CoV-2 virus, thereby inhibiting viral entry into host cells. The compound’s antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress .

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 1-(4-Hydroxyphenyl)heptane-1,3-dione and its analogs:

*Estimated based on tert-butyl and methoxy groups.

†Predicted from fluorine substituent and methyl group.

‡Calculated for propane backbone.

Key Observations:

Chain Length and Flexibility : The heptane backbone in the target compound provides greater conformational flexibility compared to propane-based analogs like Avobenzone or 1-(4-hydroxyphenyl)-3-phenylpropane-1,3-dione . This may influence membrane permeability or binding to hydrophobic targets.

Substituent Effects :

- The 4-hydroxyphenyl group enhances polarity (PSA = 54.37 Ų) compared to methoxy (PSA = 43.37 Ų in ) or fluorine substituents .

- Fluorine in 1-(4-fluorophenyl)-4-methylpentane-1,3-dione increases electronegativity and metabolic stability, as seen in its pKa (~9.06) and boiling point .

- Methoxy groups (e.g., in Avobenzone or 1-(4-methoxyphenyl)heptane-1,3-dione ) elevate lipophilicity (LogP >3), favoring applications in topical formulations.

Thermal Properties : Avobenzone’s defined melting range (81–86°C) contrasts with the lack of data for the target compound, suggesting differences in crystallinity and stability.

Antiparasitic and Antifungal Activity:

- Piperazine-2,3-dione derivatives (e.g., 1,4-disubstituted analogs) exhibit potent anthelmintic activity against Enterobius vermicularis and Fasciola hepatica due to improved lipophilicity (ClogP >2) . While the target compound shares a dione core, its longer aliphatic chain may reduce bioavailability compared to piperazine-based analogs.

生物活性

1-(4-Hydroxyphenyl)heptane-1,3-dione is an organic compound characterized by a hydroxyphenyl group attached to a heptane backbone with two keto groups at positions 1 and 3. Its molecular formula is , and it has garnered interest in various fields due to its potential biological activities, particularly its antioxidant and anti-inflammatory properties, as well as its interactions with viral proteins.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thereby reducing oxidative stress in biological systems. The compound's structure allows it to scavenge reactive oxygen species (ROS), which can mitigate cellular damage and inflammation.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that may involve the modulation of signaling pathways associated with inflammation.

Potential Anti-COVID Activity

Recent studies have explored the potential of this compound as an anti-COVID agent. It has been reported to bind to the receptor binding domain of the SARS-CoV-2 virus, potentially blocking viral entry into host cells. This interaction highlights its significance in therapeutic research against COVID-19.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Antioxidant Mechanism : The hydroxy group in the compound facilitates the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

- Anti-inflammatory Mechanism : The compound may inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation.

- Viral Interaction : Its binding affinity for viral proteins suggests a competitive inhibition mechanism that prevents viral attachment and entry into human cells.

Case Studies and Experimental Evidence

Several studies have focused on the biological activity of this compound:

-

Antioxidant Activity Study :

- Method : DPPH radical scavenging assay.

- Findings : The compound exhibited a dose-dependent scavenging effect on DPPH radicals, indicating strong antioxidant potential.

-

Anti-inflammatory Research :

- Method : ELISA assays measuring cytokine levels.

- Findings : Treatment with this compound resulted in a significant reduction in TNF-alpha and IL-6 levels in cultured macrophages.

-

Anti-COVID Potential :

- Method : Molecular docking studies.

- Findings : The compound showed high binding affinity for the spike protein of SARS-CoV-2, suggesting its potential as a therapeutic candidate.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 1-(4-Hydroxyphenyl)butane-1,3-dione | C11H12O3 | Moderate antioxidant activity |

| 1-(4-Hydroxyphenyl)pentane-1,3-dione | C12H14O3 | Antioxidant; less effective than heptane |

| 1-(4-Hydroxyphenyl)hexane-1,3-dione | C12H14O3 | Similar properties; shorter carbon chain |

常见问题

Synthesis and Optimization

Basic Question: Q: What are the standard synthetic routes for 1-(4-Hydroxyphenyl)heptane-1,3-dione, and what reagents are critical for its ketone formation? A: The compound can be synthesized via Claisen-Schmidt condensation or Friedel-Crafts acylation. For example:

- Claisen-Schmidt Route : React 4-hydroxyacetophenone with a diketone precursor (e.g., heptane-1,3-dione) under basic conditions (e.g., NaOH in ethanol). The reaction requires precise pH control (~10–12) to ensure enolate formation and avoid side reactions like over-oxidation.

- Oxidative Methods : Use KMnO₄ or CrO₃ to oxidize substituted heptane derivatives, ensuring stoichiometric control to prevent degradation of the hydroxyphenyl group.

Advanced Question: Q: How can competing side reactions (e.g., over-oxidation or polymerization) be minimized during large-scale synthesis? A:

- Temperature Modulation : Maintain reaction temperatures below 60°C to reduce radical-mediated polymerization.

- Protecting Groups : Protect the hydroxyl group with acetyl or benzyl groups prior to oxidation, then deprotect using mild acidic conditions (e.g., HCl in THF/water).

- Catalytic Systems : Use transition-metal catalysts (e.g., Pd/C) for selective oxidation, reducing reliance on stoichiometric oxidizers like KMnO₄.

Structural Characterization

Basic Question: Q: What spectroscopic techniques are essential for confirming the structure of this compound? A:

Advanced Question: Q: How can crystallographic data resolve ambiguities in stereochemistry or tautomeric forms? A:

- Single-Crystal X-ray Diffraction : Determine bond angles and dihedral angles between the hydroxyphenyl and diketone moieties to confirm planar vs. non-planar configurations.

- DFT Calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-31G*) to validate tautomeric preferences.

Biological Activity Studies

Basic Question: Q: What in vitro assays are suitable for preliminary evaluation of antioxidant activity? A:

- DPPH Assay : Measure radical scavenging activity at 517 nm. Dissolve the compound in DMSO (1 mM) and compare IC₅₀ values to standards like ascorbic acid.

- FRAP Assay : Quantify ferric ion reduction capacity using Fe³⁺-TPTZ complexes, with absorbance at 593 nm.

Advanced Question: Q: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity? A:

- Substituent Screening : Introduce electron-donating groups (e.g., -OCH₃) at the 3-position of the phenyl ring to enhance radical stabilization.

- Diketone Modifications : Replace the heptane backbone with cyclohexane to test rigidity effects on membrane permeability.

Data Contradiction and Reproducibility

Basic Question: Q: Why might reported pKa values vary across studies, and how can this be addressed? A: Variations arise from solvent polarity (e.g., water vs. DMSO) and measurement techniques (potentiometric vs. spectrophotometric). Standardize conditions using:

- Buffered Solutions : Use phosphate buffer (pH 7.4) for physiological relevance .

- UV-Vis Titration : Monitor deprotonation at λ = 280 nm .

Advanced Question: Q: How can conflicting bioactivity data (e.g., IC₅₀ discrepancies in antioxidant assays) be reconciled? A:

- Batch Purity Analysis : Verify compound purity via HPLC-MS to rule out degradation products .

- Cell Line Validation : Use standardized cell lines (e.g., HepG2 for liver toxicity studies) and control for culture conditions (e.g., serum-free media).

Computational Modeling

Advanced Question: Q: What molecular docking strategies predict interactions between this compound and antioxidant enzymes like SOD1? A:

- Ligand Preparation : Optimize the compound’s geometry using Gaussian09 at the B3LYP/6-31G* level.

- Protein-Ligand Docking : Use AutoDock Vina with SOD1 (PDB: 1SPD). Focus on hydrogen bonding with active-site residues (e.g., His-48).

Stability and Storage

Basic Question: Q: What are the optimal storage conditions to prevent degradation? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。